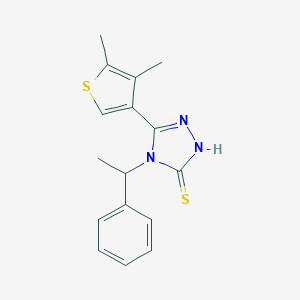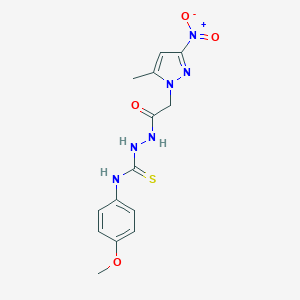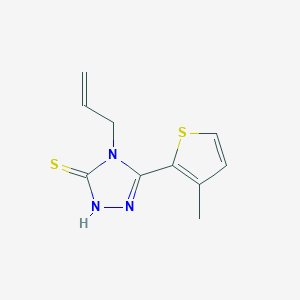![molecular formula C20H19F3N2O4 B456225 {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456225.png)
{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule that features a combination of furan, indene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Indene Moiety: Starting from commercially available indene, the indene moiety is functionalized to introduce the necessary substituents.
Synthesis of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Formation of the Pyrazole Ring: The pyrazole ring is formed via condensation reactions involving hydrazines and diketones.
Coupling Reactions: The final step involves coupling the furan, indene, and pyrazole moieties under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds containing the indene moiety, such as indene-1-carboxylic acid, share structural similarities.
Furan Derivatives: Furan-2-carboxaldehyde and other furan derivatives exhibit similar reactivity patterns.
Pyrazole Derivatives: 3,5-Dimethylpyrazole and other pyrazole derivatives are structurally related and may exhibit comparable biological activities.
Uniqueness
The uniqueness of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of three distinct moieties, each contributing to its overall properties and potential applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H19F3N2O4 |
|---|---|
Molecular Weight |
408.4g/mol |
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C20H19F3N2O4/c1-12-10-19(27,20(21,22)23)25(24-12)18(26)17-8-7-16(29-17)11-28-15-6-5-13-3-2-4-14(13)9-15/h5-9,27H,2-4,10-11H2,1H3 |
InChI Key |
FZMQSNAZSRPBEY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456142.png)

![1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B456144.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456145.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B456146.png)


![4-(4-chlorophenyl)-5-[2-(4-chlorophenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456153.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B456154.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)benzamide](/img/structure/B456156.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B456158.png)
![1-methyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B456163.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-{3-(4-chlorophenoxy)-5-nitrophenyl}acrylamide](/img/structure/B456164.png)
![16-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456165.png)
